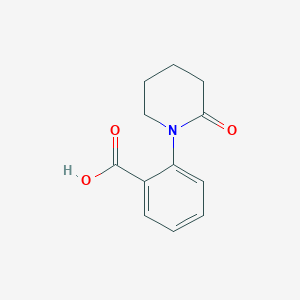

2-(2-Oxopiperidin-1-yl)benzoic acid

Description

Context within Heterocyclic Chemistry and Benzoic Acid Derivatives

The structure of 2-(2-Oxopiperidin-1-yl)benzoic acid contains an N-aryl lactam, a significant motif in medicinal chemistry. researchgate.net Lactams, which are cyclic amides, are integral components of many biologically active compounds. The piperidone ring, a six-membered lactam, is a privileged scaffold found in numerous pharmaceuticals. nih.gov Its fusion to a benzoic acid derivative further enhances its chemical interest.

Benzoic acids are a fundamental class of aromatic compounds, and their derivatives are widely used in chemical synthesis and materials science. acs.orgresearchgate.net The carboxylic acid group can act as a directing group in C-H functionalization reactions, allowing for the selective modification of the aromatic ring. acs.org This property makes benzoic acid derivatives versatile building blocks for creating more complex molecules. The presence of both the lactam and carboxylic acid functionalities in one molecule offers multiple reaction sites for further chemical transformations.

Historical Development of Synthetic Approaches to Related Scaffolds

The synthesis of N-aryl lactams and related piperidones has evolved significantly over the years. Traditional methods for forming the N-aryl bond often relied on Ullmann-type condensation reactions. organic-chemistry.orgwikipedia.org These reactions typically involve the copper-catalyzed coupling of an amine (or in this case, a lactam) with an aryl halide, often requiring high temperatures and stoichiometric amounts of copper. wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation for forming N-aryl amides, has also been a cornerstone in this area. researchgate.netwikipedia.org

Over time, advancements have led to the development of more efficient catalytic systems. Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have provided milder and more general routes to N-aryl amides and lactams. researchgate.net However, the cost of palladium and the need to remove residual metal from products have driven further research into more economical and sustainable methods. researchgate.net Consequently, there has been a renewed interest in copper-catalyzed systems, but with improved ligands and reaction conditions that allow for lower catalyst loadings and milder temperatures. jst.go.jpnih.gov

More recent and innovative one-pot syntheses have been developed that involve intramolecular rearrangements. For example, the reaction of ω-azido alkanoic acids with arenes in the presence of a strong acid can lead to N-aryl lactams through a Friedel-Crafts acylation followed by a Schmidt rearrangement. researchgate.netnih.gov The synthesis of N-aryl-4-piperidones has also been a subject of continuous research due to their importance as synthetic intermediates for pharmacologically active agents. acs.orgacs.org

Broader Research Trajectories in Amide and Carboxylic Acid Chemistry

The chemistry of amides and carboxylic acids is a dynamic and ever-expanding field of research. The amide bond is one of the most fundamental linkages in chemistry and biology, and developing new, efficient, and sustainable methods for its formation is a primary goal for synthetic chemists. unc.edunih.govresearchgate.net Modern research focuses on moving away from traditional coupling reagents that generate stoichiometric waste towards catalytic, atom-economical processes. unc.edu This includes the development of methods that use visible light and earth-abundant metal catalysts, such as cobalt, to construct amide bonds under mild conditions. unc.edunih.gov

Similarly, the functionalization of carboxylic acids has seen tremendous progress. acs.org Once viewed primarily as precursors for other functional groups, carboxylic acids are now recognized as versatile handles for direct C-H activation and functionalization. acs.orgacs.org Metallaphotoredox catalysis has emerged as a powerful tool, enabling the use of both aliphatic and aromatic carboxylic acids in a wide array of transformations, including arylation, alkylation, and amination. acs.orgprinceton.edunih.gov These advanced methodologies allow for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery and development. nih.gov The ongoing research in these areas continues to provide novel and powerful tools for organic synthesis, with a strong emphasis on sustainability and efficiency. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopiperidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-3-4-8-13(11)10-6-2-1-5-9(10)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLGWWWSTMZEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295021 | |

| Record name | 2-(2-Oxo-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78648-35-8 | |

| Record name | 2-(2-Oxo-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78648-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopiperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Oxopiperidin 1 Yl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(2-oxopiperidin-1-yl)benzoic acid reveals two primary disconnection points, leading to logical and synthetically feasible forward pathways. The most prominent disconnection is at the N-aryl bond, which separates the molecule into a benzoic acid derivative and a 2-piperidone (B129406) (δ-valerolactam) moiety. This suggests a forward synthesis involving an N-arylation reaction. A second, less common, disconnection could involve the formation of the lactam ring on a pre-functionalized benzoic acid derivative.

Key Disconnections:

Disconnection A (N-Aryl Bond): This is the most common and logical approach. The forward synthesis would involve the coupling of a 2-halobenzoic acid or a related derivative with 2-piperidone. This strategy leverages well-established cross-coupling methodologies.

Disconnection B (Lactam Ring Formation): This approach would start with a derivative of 2-aminobenzoic acid and a five-carbon chain with appropriate functional groups to facilitate intramolecular cyclization to form the piperidone ring.

The majority of synthetic efforts focus on the strategy derived from Disconnection A due to the ready availability of the starting materials and the efficiency of modern coupling reactions.

Classical Synthetic Routes to the 2-Oxopiperidin-1-yl Moiety

The 2-piperidone (δ-valerolactam) ring is a key structural component. Classically, lactams can be synthesized through several methods:

Beckmann Rearrangement: This reaction transforms a cyclic ketoxime, such as cyclopentanone (B42830) oxime, into a lactam under acidic conditions.

Schmidt Reaction: The reaction of a cyclic ketone (cyclopentanone) with hydrazoic acid (HN₃) in the presence of a strong acid catalyst can yield the corresponding lactam.

From Amino Acids: Cyclization of 5-aminopentanoic acid can produce 2-piperidone, often through thermal dehydration or by using coupling agents.

From Dicarboxylic Acids: The intramolecular cyclization of adipic acid derivatives, such as adipamide, can also lead to the formation of the 2-piperidone ring.

δ-Valerolactam is a commercially available and relatively inexpensive starting material, making its de novo synthesis often unnecessary for the preparation of this compound. However, understanding these classical routes is fundamental for the synthesis of substituted lactam analogs.

Strategies for ortho-Substitution on Benzoic Acid Derivatives

The synthesis requires a benzoic acid derivative with a substituent at the ortho position that can participate in the N-arylation reaction. The carboxyl group of benzoic acid is a meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. researchgate.net Therefore, direct electrophilic substitution to achieve ortho-functionalization is generally not feasible.

Strategies to achieve ortho-substitution include:

Directed Ortho-Metalation (DoM): The carboxylic acid group can direct the metalation (lithiation, for example) of the ortho-position. The resulting organometallic intermediate can then be quenched with an electrophile.

From Anthranilic Acid: 2-Aminobenzoic acid (anthranilic acid) serves as a versatile starting material. researchgate.netnih.govresearchgate.net The amino group can be converted into various functionalities, including halogens via Sandmeyer-type reactions, which can then be used in coupling reactions.

Transition Metal-Catalyzed C-H Activation: Modern methods allow for the direct ortho-functionalization of benzoic acids using transition metal catalysts, such as iridium or rhodium, which can selectively activate the C-H bond at the ortho position. nih.govrsc.orgacs.orgnih.gov For instance, iridium-catalyzed ortho-iodination of benzoic acids provides a direct route to 2-iodobenzoic acid derivatives. nih.govacs.org

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the N-aryl bond in this compound. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This reaction involves the coupling of an aryl halide or triflate with an amine or, in this case, a lactam, in the presence of a palladium catalyst and a suitable ligand and base. rsc.orgrsc.orgqueensu.canih.gov This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups. The choice of ligand is crucial for the success of the reaction. nih.govnih.gov

Ullmann Condensation: This classical copper-catalyzed reaction can also be used for N-arylation. jst.go.jpwikipedia.orgnih.govnih.govorganic-chemistry.orgwikipedia.orgrsc.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have been developed that use catalytic amounts of copper and milder conditions. jst.go.jpnih.gov Palladium has also been shown to catalyze Ullmann-type couplings. rsc.org

The general scheme for the palladium-catalyzed synthesis is as follows:

Where X = I, Br, Cl, or OTf

Multi-Step Synthesis Pathways from Readily Available Precursors

A common and practical multi-step synthesis of this compound starts from readily available 2-chlorobenzoic acid or 2-iodobenzoic acid and 2-piperidone.

Pathway A: From 2-Halobenzoic Acid

N-Arylation: 2-Halobenzoic acid (e.g., 2-iodobenzoic acid) is coupled with 2-piperidone using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., toluene (B28343), dioxane).

Work-up and Purification: After the reaction is complete, an acidic work-up is performed to protonate the carboxylate and facilitate the isolation of the product. Purification is typically achieved by recrystallization or column chromatography.

Pathway B: From Anthranilic Acid

Diazotization and Halogenation: Anthranilic acid is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce a halogen (e.g., iodine or bromine) at the 2-position, yielding 2-halobenzoic acid.

N-Arylation: The resulting 2-halobenzoic acid is then coupled with 2-piperidone as described in Pathway A.

Optimization of Reaction Conditions and Selectivity in Preparation

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters to consider include:

| Parameter | Options | Effect on Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The choice of precursor can influence the formation of the active Pd(0) species. |

| Ligand | Xantphos, BINAP, DavePhos, RuPhos | The ligand stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination steps. The choice can significantly impact yield and reaction time. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The base is required to deprotonate the lactam and neutralize the acid formed during the reaction. Stronger, non-nucleophilic bases are often preferred. |

| Solvent | Toluene, Dioxane, DMF, NMP | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are commonly used. |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to side reactions. |

Selectivity: A key challenge in the synthesis of this compound is achieving selective N-arylation over potential O-arylation of the carboxylic acid group. The use of appropriate protecting groups for the carboxylic acid can be considered, but often the reaction conditions can be optimized to favor N-arylation directly.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include:

Catalyst Selection and Recovery: Using highly efficient catalysts at low loadings minimizes waste. The development of heterogeneous or recyclable catalysts is a key goal. rsc.orgresearchgate.net

Solvent Choice: Replacing hazardous organic solvents like toluene and DMF with greener alternatives is a major focus. Water, ionic liquids, or deep eutectic solvents have been explored for Ullmann-type reactions. nih.govrsc.orgresearchgate.net For example, Ullmann C-N coupling reactions have been successfully carried out in water using a phase-transfer catalyst. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. C-H activation strategies offer high atom economy by avoiding the pre-functionalization of starting materials.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis can sometimes accelerate reactions and improve energy efficiency. researchgate.net

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, future research could explore the synthesis of precursors from renewable resources.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Mechanisms of 2 2 Oxopiperidin 1 Yl Benzoic Acid

Reactions Involving the Carboxyl Functional Group

The carboxyl group is a primary site for a variety of chemical modifications, although its reactivity is tempered by the steric hindrance imposed by the bulky adjacent 2-oxopiperidin-1-yl substituent. This "ortho effect" can influence reaction rates and require specific catalytic systems.

Esterification: The conversion of 2-(2-Oxopiperidin-1-yl)benzoic acid to its corresponding esters is a fundamental transformation. Due to the steric hindrance around the carboxyl group, classical Fischer-Speier esterification using an alcohol in the presence of a strong mineral acid catalyst (like sulfuric acid or hydrochloric acid) may proceed slowly. libretexts.orgyoutube.com To achieve higher yields and faster reaction times, more potent activating agents are often employed. One common strategy involves the in-situ formation of highly reactive intermediates. For instance, using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) and an alcohol can facilitate ester formation under mild conditions. researchgate.net Another approach is the use of orthoesters, such as triethyl orthoacetate, which can concurrently esterify the carboxylic acid and N-acetylate amino acids, though the reactivity is dependent on the specific substrates and conditions. nih.gov

Amidation: The synthesis of amides from this compound follows similar principles to esterification, where direct condensation with an amine is often challenging without activation. The carboxyl group must first be converted into a more reactive species. Common methods include the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions. Reagents such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can directly couple the carboxylic acid with an amine. organic-chemistry.org Boric acid has also been described as a simple and effective catalyst for the dehydrative amidation of benzoic acids with aromatic amines under solvent-free heating conditions. researchgate.net

Decarboxylation: The removal of the carboxyl group from the aromatic ring can be a challenging transformation for simple benzoic acids, often requiring high temperatures. However, for anthranilic acid and its derivatives, decarboxylation can be achieved under less drastic conditions, often catalyzed by acid. researchgate.net The mechanism is believed to proceed via protonation of the ring at the carbon bearing the carboxyl group (the ipso-position), which facilitates the elimination of carbon dioxide. researchgate.netresearchgate.net For this compound, which is an N-acyl derivative of anthranilic acid, heating in an acidic aqueous medium could potentially lead to decarboxylation to yield 1-phenyl-2-piperidinone. The rate of this reaction is highly dependent on pH. researchgate.net In some cases, the photosensitivity of related 2-arylpropionic acids has been linked to a ready decarboxylation of the carboxylic acid moiety. wikipedia.org

Reduction: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids to alcohols. chemistrysteps.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) and requires an acidic workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ will also reduce the lactam carbonyl group. A more selective reagent for the reduction of carboxylic acids in the presence of other reducible functional groups is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). chemistrysteps.com Borane can selectively reduce the carboxylic acid to an alcohol, leaving the amide (lactam) functionality intact under controlled conditions.

Transformations of the 2-Oxopiperidin-1-yl Ring System

The lactam ring possesses its own set of reactivities, including susceptibility to hydrolysis and the potential for functionalization at various positions.

The amide bond within the six-membered δ-valerolactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. This reaction cleaves the amide bond to yield 5-aminopentanoic acid substituted on the nitrogen with the 2-carboxyphenyl group. Studies on the hydrolysis kinetics of simple lactams have shown that δ-valerolactam (the parent lactam) is significantly more stable to hydrolysis than the strained β-propiolactam but shows reactivity comparable to or even greater than γ-butyrolactam under certain conditions. nih.govchemistrysteps.com The rate of acid-catalyzed hydrolysis is strongly dependent on the acid concentration and generally involves protonation of the amide oxygen, followed by nucleophilic attack of water on the carbonyl carbon. chemistrysteps.com For N-aryl lactams, the electronic nature of the aryl substituent can influence the rate of hydrolysis. rsc.org Given the N-phenyl substitution in the title compound, the stability of the lactam ring is expected to be significant under neutral conditions but will open upon heating in strong aqueous acid or base.

Direct functionalization of the piperidinone ring in this compound is complex. The positions alpha to the lactam carbonyl (C3) and alpha to the nitrogen (C6) are potential sites for reaction.

α-Carbonyl Position (C3): Deprotonation at the C3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could generate an enolate. This enolate could then, in principle, be reacted with various electrophiles such as alkyl halides or aldehydes. However, the acidity of the C3 protons is relatively low, and competing reactions, such as attack at the carboxylate or the lactam carbonyl, are possible.

α-Nitrogen Position (C6): Direct C-H functionalization at the C6 position is a modern synthetic strategy but often requires specific directing groups and transition metal catalysis (e.g., rhodium or palladium). researchgate.net For N-Boc protected piperidines, lithiation followed by reaction with an electrophile has been demonstrated. researchgate.net While the aryl group itself is not a classical directing group for this transformation, specific catalytic systems might enable such a reaction.

Multicomponent reactions starting from simpler building blocks represent a powerful method for synthesizing highly substituted 2-piperidinones. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoic Acid Ring

The benzene (B151609) ring can undergo substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The benzoic acid ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the carboxyl group and the N-acyl group of the lactam. Both groups are meta-directing. researchgate.netdoubtnut.com Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts reactions will be sluggish and are expected to direct the incoming electrophile to the positions meta to the carboxyl group (C4 and C6). However, the C6 position is sterically hindered by the adjacent lactam ring, suggesting that substitution at the C4 position would be favored. It is noteworthy that Friedel-Crafts reactions often fail on strongly deactivated rings like benzoic acid. doubtnut.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) is generally difficult on simple benzene rings unless they are activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). chemistrysteps.commasterorganicchemistry.com In the case of this compound, if a leaving group were present on the ring (e.g., a fluorine or chlorine atom), the N-acylamino group, being electron-withdrawing, would activate the ring towards nucleophilic attack. For example, if a leaving group were at the C4 or C6 position, it could potentially be displaced by a strong nucleophile. The rate of these reactions is highly dependent on the nature of the leaving group and the electron-withdrawing power of the activating groups. masterorganicchemistry.comyoutube.com

Oxidative and Reductive Manipulations of the Compound

The presence of both an oxidizable lactam ring and a reducible carboxylic acid and aromatic ring system allows for a range of oxidative and reductive transformations of this compound.

The primary site for oxidation in this compound, under mild conditions, is the piperidone ring. The methylene (B1212753) group alpha to the nitrogen atom is susceptible to oxidation to form a carbonyl group, leading to an imide derivative. This type of transformation is well-documented for N-aryl cyclic amines, which can be regioselectively oxidized to the corresponding lactams. For instance, ozonation of N-aryl cyclic amines in organic solvents has been shown to yield N-aryl lactams. rsc.orgrsc.org While direct experimental data on the further oxidation of this compound is scarce, it is plausible that similar conditions could lead to the formation of N-(2-carboxyphenyl)glutarimide.

Stronger oxidizing agents could potentially lead to the degradation of the molecule. Cleavage of the aromatic ring or the piperidone ring can occur under harsh oxidative conditions.

The reduction of this compound can target either the lactam carbonyl group, the carboxylic acid, or the aromatic ring, depending on the reducing agent and reaction conditions.

The lactam carbonyl can be reduced to a methylene group, converting the piperidone ring into a piperidine (B6355638) ring. This transformation effectively converts the lactam into a tertiary cyclic amine. A highly chemoselective reagent for this purpose is 9-borabicyclo[3.3.1]nonane (9-BBN), which is known to reduce tertiary lactams to the corresponding cyclic amines while tolerating other functional groups like esters. nih.gov The application of such a reagent to this compound would be expected to yield 2-(piperidin-1-yl)benzoic acid.

The carboxylic acid group can be selectively reduced to an alcohol. Common reagents for this transformation include borane (BH₃) or its complexes, such as BH₃·THF, which are known to reduce carboxylic acids in the presence of amides. This would result in the formation of (2-(2-oxopiperidin-1-yl)phenyl)methanol.

Simultaneous reduction of both the lactam and the carboxylic acid can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would lead to the formation of (2-(piperidin-1-yl)phenyl)methanol.

Catalytic hydrogenation can be employed to reduce the aromatic ring. However, this typically requires high pressures and temperatures and a suitable catalyst (e.g., rhodium on carbon). This would result in the formation of 2-(2-oxopiperidin-1-yl)cyclohexanecarboxylic acid, with the potential for various stereoisomers depending on the hydrogenation conditions.

A summary of potential reductive transformations is presented in Table 1.

| Starting Material | Reagent/Condition | Major Product |

| This compound | 9-Borabicyclo[3.3.1]nonane (9-BBN) | 2-(Piperidin-1-yl)benzoic acid |

| This compound | Borane (BH₃·THF) | (2-(2-Oxopiperidin-1-yl)phenyl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-(Piperidin-1-yl)phenyl)methanol |

| This compound | H₂, High Pressure, Catalyst (e.g., Rh/C) | 2-(2-Oxopiperidin-1-yl)cyclohexanecarboxylic acid |

Table 1: Potential Reductive Transformations of this compound

Mechanistic Insights into Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its behavior and designing synthetic routes.

The oxidation of the piperidone ring, for instance by ozonation, likely proceeds through the formation of an initial adduct at the nitrogen atom, followed by rearrangement and elimination to introduce the carbonyl group. For N-aryl cyclic amines, the proposed mechanism involves the formation of an amine oxide intermediate which then undergoes further reaction. rsc.org A plausible pathway for the oxidation of the lactam alpha-carbon could involve radical abstraction of a hydrogen atom followed by reaction with an oxygen species.

The reduction of the lactam carbonyl with a reagent like 9-BBN is believed to proceed via the formation of a tetrahedral intermediate. The boron reagent coordinates to the carbonyl oxygen, increasing its electrophilicity. Hydride transfer from the boron to the carbonyl carbon then occurs. Subsequent workup leads to the final reduced product, the cyclic amine. The chemoselectivity of 9-BBN arises from its steric bulk and its milder reducing power compared to reagents like LiAlH₄, which allows it to selectively reduce amides in the presence of other reducible functional groups. nih.gov

The reduction of the carboxylic acid group by borane involves the formation of an acyloxyborane intermediate. This intermediate is then further reduced by another equivalent of borane to the corresponding alcohol. The mechanism involves hydride transfers from the borane to the carbonyl carbon of the carboxylic acid.

Under strong acidic conditions, N-aryl lactams can undergo ring-opening reactions. rsc.org For this compound, treatment with a strong acid like triflic acid could lead to the cleavage of the amide bond. The mechanism would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, or protonation of the nitrogen followed by ring opening. The ortho-carboxylic acid group could potentially participate in this process, leading to the formation of a cyclic intermediate. The ultimate product would depend on the reaction conditions and the presence of any nucleophiles.

Advanced Structural Elucidation and Conformational Analysis of 2 2 Oxopiperidin 1 Yl Benzoic Acid

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for 2-(2-oxopiperidin-1-yl)benzoic acid is not yet publicly available, a hypothetical analysis based on its constituent functional groups—a carboxylic acid and a lactam—allows for a well-founded prediction of its solid-state structure.

It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or P-1. A key feature of the crystal structure would likely be the formation of centrosymmetric dimers through intermolecular hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This is a very common and stable motif for carboxylic acids in the solid state. The crystal packing would be further stabilized by a network of weaker interactions, including C-H···O hydrogen bonds involving the carbonyl group of the piperidinone ring and the aromatic C-H groups.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer) |

| Secondary Interactions | C-H···O, π-π stacking |

| Z (Molecules per unit cell) | 2 or 4 |

Solution-State Conformational Analysis via Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. For this compound, a combination of one- and two-dimensional NMR experiments would provide a detailed picture of its conformational preferences.

The proton (¹H) NMR spectrum would reveal the chemical environment of each hydrogen atom, with signals for the aromatic protons, the methylene (B1212753) protons of the piperidinone ring, and the carboxylic acid proton. The carbon-¹³ (¹³C) NMR spectrum would similarly identify each unique carbon atom, including the carbonyl carbons of the acid and lactam, and the aromatic carbons.

NOESY and ROESY for Proximity and Stereochemical Assignment

To understand the three-dimensional arrangement in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable. These experiments detect protons that are close to each other in space, regardless of whether they are connected through chemical bonds.

For this compound, key NOE/ROE correlations would be expected between the protons of the piperidinone ring and the ortho-proton of the benzoic acid ring. The strength of these correlations would provide direct evidence for the preferred rotational conformation (syn- or anti-periplanar) around the N-C(aryl) bond. This would clarify the spatial relationship between the two ring systems.

Variable Temperature NMR Studies for Dynamic Processes

The piperidinone ring in this compound is not rigid and can undergo conformational exchange, such as a chair-to-chair interconversion. Variable temperature (VT) NMR studies can be used to investigate the energetics of such dynamic processes. By recording NMR spectra at different temperatures, it may be possible to slow down the conformational exchange on the NMR timescale, leading to the decoalescence of signals. Analysis of the spectra at different temperatures would allow for the determination of the activation energy (ΔG‡) for the ring flip, providing insight into the conformational flexibility of the piperidinone moiety.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. Current time information in Bangalore, IN.hmdb.ca

In the FT-IR spectrum of solid this compound, a very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info Two distinct carbonyl (C=O) stretching vibrations would also be prominent. The carboxylic acid C=O stretch would typically appear around 1700-1680 cm⁻¹, while the amide C=O stretch of the piperidinone ring would be expected at a slightly lower wavenumber, likely in the range of 1650-1630 cm⁻¹. docbrown.info Raman spectroscopy would be complementary, often showing a strong signal for the symmetric C=O stretching vibrations.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Amide (Lactam) | C=O stretch | 1650 - 1630 |

| Aromatic Ring | C=C stretch | 1600, 1475 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

Mass Spectrometry for Fragmentation Patterns and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through analysis of its fragmentation patterns. For this compound (molecular weight: 219.24 g/mol ), high-resolution mass spectrometry would confirm its elemental formula of C₁₂H₁₃NO₃.

While experimental fragmentation data is not available, a likely fragmentation pathway upon electron ionization would involve initial loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da) from the molecular ion [M]⁺•. chemicalbook.comnih.gov Another characteristic fragmentation would be the cleavage of the piperidinone ring.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available from computational models and provide a useful analytical parameter. cymitquimica.comuni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.09682 | 147.1 |

| [M+Na]⁺ | 242.07876 | 153.0 |

| [M-H]⁻ | 218.08226 | 150.6 |

| [M+K]⁺ | 258.05270 | 150.2 |

| [M+H-H₂O]⁺ | 202.08680 | 139.6 |

| Data sourced from PubChem CID 11665705. uni.lu |

Isotopic labeling studies, for example, by replacing the acidic proton with deuterium, could be used to confirm fragmentation pathways involving the carboxylic acid group.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions is crucial for understanding the stability and physical properties of a crystalline material. lookchem.comnih.gov As hypothesized in section 4.1, the primary intermolecular interaction governing the crystal packing of this compound is expected to be the strong O-H···O hydrogen bonds forming the carboxylic acid dimer.

Beyond this primary synthon, Hirshfeld surface analysis could be theoretically applied to visualize and quantify other, weaker intermolecular contacts. This analysis would likely reveal significant contributions from C-H···O interactions, where hydrogen atoms from the aromatic and piperidinone rings act as donors to the oxygen atoms of the carbonyl groups. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could play a role in stabilizing the crystal lattice, particularly if the packing arrangement allows for favorable parallel or offset stacking. The interplay of these various forces dictates the final, most stable three-dimensional architecture of the crystal.

Computational and Theoretical Studies on 2 2 Oxopiperidin 1 Yl Benzoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. By approximating the electron density of a system, DFT methods can predict molecular geometries, energies, and reactivity indices. For 2-(2-oxopiperidin-1-yl)benzoic acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. mdpi.com

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic ring of the benzoic acid, while the LUMO may be distributed over the carbonyl groups of both the piperidinone and carboxylic acid functions. This distribution suggests that the molecule could act as both an electron donor and acceptor in chemical reactions. In analogous compounds, the HOMO-LUMO energy gap has been calculated to be around 4.59 eV, indicating significant charge transfer capabilities within the molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These values are hypothetical and serve as an illustration of what computational analysis might reveal.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic) and blue representing areas of low electron density (electrophilic).

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the carboxylic acid, highlighting these as prime locations for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic ring would likely exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

The presence of a rotatable bond between the piperidinone and benzoic acid moieties, along with the flexibility of the piperidinone ring, means that this compound can exist in multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore this conformational landscape.

MM methods use a simpler, classical mechanics-based approach to calculate the energy of different conformations, allowing for a rapid search of the potential energy surface. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations at a given temperature. Such studies on similar substituted benzoic acids have been instrumental in understanding how different conformers and self-association patterns influence properties like crystallization. ucl.ac.uk

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could provide valuable information.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. nih.gov Comparing calculated ¹H and ¹³C NMR spectra with experimental data helps to confirm the molecular structure. Theoretical calculations on similar molecules have shown good agreement with experimental NMR data. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks in an infrared (IR) spectrum. For this compound, characteristic peaks for the C=O stretching of the amide and carboxylic acid, as well as the O-H stretch of the carboxylic acid, would be of particular interest. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov This provides information about the electronic transitions and can help to understand the molecule's color and photophysical properties.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state modeling could provide detailed insights into the reaction pathway and help to optimize reaction conditions.

Solvent Effects and Implicit Solvation Models in Computational Chemistry

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these effects using either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally more efficient and are widely used to study the behavior of molecules in solution. For this compound, studying solvent effects would be crucial for understanding its solubility and reactivity in different environments, as has been demonstrated for other benzoic acid derivatives. ucl.ac.uk

Synthesis and Characterization of Derivatives and Analogues of 2 2 Oxopiperidin 1 Yl Benzoic Acid

Structural Modifications of the Benzoic Acid Moiety

Aromatic Ring Substitutions and Functionalization

The aromatic ring of the benzoic acid moiety can be functionalized with a variety of substituents to modulate its electronic properties. Standard electrophilic aromatic substitution reactions can be employed to introduce electron-donating or electron-withdrawing groups. For instance, nitration followed by reduction can yield amino-substituted analogues, while halogenation can introduce bromo or chloro substituents. These functional groups can then serve as handles for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The synthesis of such derivatives often starts from appropriately substituted anthranilic acids. For example, 4-nitroanthranilic acid can be reacted with 5-chlorovaleroyl chloride to form the corresponding amide, which then undergoes intramolecular cyclization to yield the nitro-substituted derivative of 2-(2-Oxopiperidin-1-yl)benzoic acid. Subsequent reduction of the nitro group can provide the corresponding amino derivative.

| Substituent (R) | Starting Material | Synthetic Approach |

| 4-Nitro | 4-Nitroanthranilic acid | Acylation with 5-chlorovaleroyl chloride followed by intramolecular cyclization. |

| 4-Amino | 4-Nitro-2-(2-oxopiperidin-1-yl)benzoic acid | Reduction of the nitro group (e.g., using SnCl2/HCl or catalytic hydrogenation). |

| 4-Chloro | 4-Chloroanthranilic acid | Acylation and cyclization. |

| 4-Methoxy | 4-Methoxyanthranilic acid | Acylation and cyclization. |

Isomeric Benzoic Acid Linkages

The position of the piperidinone substituent on the benzoic acid ring can be varied to produce the meta- (3-substituted) and para- (4-substituted) isomers of the parent compound. The synthesis of these isomers typically involves the reaction of the corresponding aminobenzoic acid (3-aminobenzoic acid or 4-aminobenzoic acid) with δ-valerolactone or a 5-halovaleroyl halide. For example, 4-aminobenzoic acid can be reacted with δ-valerolactone in the presence of a catalyst to yield 4-(2-oxopiperidin-1-yl)benzoic acid. uni.lu The synthesis of the 4-substituted isomer is also a key step in the preparation of certain pharmaceutical compounds, such as apixaban (B1684502) analogues. unh.edu

The choice of synthetic route can depend on the desired isomer. For instance, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination between an aminobenzoic acid ester and a halo-lactam can also be employed to form the C-N bond.

| Isomer | Starting Materials | Synthetic Method |

| 3-(2-Oxopiperidin-1-yl)benzoic acid | 3-Aminobenzoic acid, δ-valerolactone | Direct condensation or reaction with a 5-halovaleroyl halide followed by cyclization. |

| 4-(2-Oxopiperidin-1-yl)benzoic acid | 4-Aminobenzoic acid, δ-valerolactone | Direct condensation or reaction with a 5-halovaleroyl halide followed by cyclization. uni.lu |

Diversification of the Piperidinone Ring System

The piperidinone ring offers multiple sites for structural diversification, including substitution on the ring carbons, as well as more fundamental changes like heteroatom incorporation and ring size variation.

Substitution Patterns on the Piperidinone Ring

Introducing substituents onto the piperidinone ring can significantly impact the conformation and properties of the molecule. A variety of synthetic methods can be employed to achieve this. For example, a one-pot, five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) has been reported for the diastereoselective synthesis of polysubstituted 2-piperidinones. chemicalbook.com While not directly applied to the title compound, this methodology highlights the potential for creating highly functionalized piperidinone rings that could then be coupled to a benzoic acid moiety.

Another approach involves the synthesis of a substituted piperidinone ring first, followed by its attachment to the benzoic acid. For instance, a substituted δ-lactam can be prepared and then coupled with a 2-halobenzoic acid derivative.

| Substitution Position | Synthetic Strategy | Potential Substituents |

| 3-position | Alkylation of the enolate of a protected 2-piperidone (B129406) | Alkyl, Aryl |

| 4-position | Michael addition to a suitable α,β-unsaturated lactam precursor | Various nucleophiles |

| 5-position | Cyclization of appropriately substituted open-chain precursors | Alkyl, Cyano |

| 6-position | Use of substituted glutaric anhydride (B1165640) derivatives in the initial synthesis | Alkyl, Aryl |

Heteroatom Inclusion and Ring Size Variations

Altering the core structure of the lactam ring by including additional heteroatoms or changing the ring size leads to a diverse range of analogues. For example, replacing the piperidinone with a pyrrolidinone (a five-membered lactam) or an azepanone (a seven-membered lactam) can be achieved by using the corresponding amino acid precursors or by starting with the appropriate lactam. The synthesis of 2-(2-oxopyrrolidin-1-yl)benzoic acid has been reported and the compound is commercially available. nih.gov

Furthermore, the introduction of other heteroatoms into the lactam ring, for instance, to create piperazinone or morpholinone analogues, would lead to significant changes in the molecule's polarity and hydrogen bonding capabilities. The synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has been described, showcasing the feasibility of incorporating a piperazinone moiety. mdpi.com

| Ring System | Synthetic Precursor |

| Pyrrolidinone (5-membered) | γ-Aminobutyric acid or pyrrolidin-2-one |

| Azepanone (7-membered) | 6-Aminohexanoic acid or caprolactam |

| Piperazinone | Ethylenediamine and a suitable dicarbonyl compound mdpi.com |

Strategies for Enantioselective Synthesis of Chiral Analogues

The presence of a stereocenter on the piperidinone ring or its substituents necessitates the development of enantioselective synthetic methods to obtain single enantiomers. Several key strategies are employed for this purpose.

One common approach is the use of chiral auxiliaries. For example, Evans oxazolidinone auxiliaries can be acylated with a suitable carboxylic acid, and the resulting chiral imide can undergo diastereoselective alkylation to introduce a substituent at the α-position. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach. Asymmetric hydrogenation of a suitable prochiral enamine or enamide precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can lead to the formation of a chiral piperidine (B6355638) ring with high enantioselectivity. researchgate.net

Another powerful method is the enantioselective synthesis of 2-arylpiperidines from chiral lactams. This has been demonstrated in the synthesis of (-)-anabasine, where the cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol affords chiral non-racemic bicyclic lactams. williams.edubohrium.com These intermediates can then be further transformed into the desired enantiomerically pure piperidine derivatives.

| Enantioselective Strategy | Description | Key Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule (e.g., Evans oxazolidinone) to direct a stereoselective reaction. | High diastereoselectivity, predictable stereochemical outcome. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | High enantiomeric excess, atom-economical. researchgate.net |

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Direct access to chiral building blocks. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Can be applied when asymmetric synthesis is not feasible. |

Construction of Chemical Libraries for Comprehensive Structural Exploration

The generation of chemical libraries based on the this compound scaffold is a key strategy for the comprehensive exploration of its chemical space. By systematically introducing a variety of substituents on both the aromatic ring and the piperidinone moiety, researchers can generate a multitude of analogues for biological screening.

Library Design and Synthesis:

The design of a chemical library typically involves a combinatorial approach, where a core scaffold is functionalized with a diverse set of building blocks. For the this compound core, diversification can be achieved by utilizing substituted anthranilic acids and functionalized δ-valerolactams in the initial synthetic steps.

A common synthetic route to the parent compound involves the condensation of anthranilic acid with δ-valerolactam. To construct a library, this can be expanded by using a variety of commercially available or synthetically accessible substituted anthranilic acids. These substitutions can include, but are not limited to, halogens, alkyl, alkoxy, nitro, and cyano groups at various positions on the benzene (B151609) ring.

Furthermore, the piperidinone ring itself can be a point of diversification. The use of substituted δ-valerolactam precursors allows for the introduction of chemical handles for further functionalization. For instance, a library could be constructed by reacting a set of substituted anthranilic acids with a set of substituted δ-valerolactams, leading to a grid of unique compounds.

Table 1: Illustrative Combinatorial Library of this compound Derivatives

| Anthranilic Acid Substituent (R1) | δ-Valerolactam Substituent (R2) | Resulting Compound |

| H | H | This compound |

| 4-Chloro | H | 4-Chloro-2-(2-oxopiperidin-1-yl)benzoic acid |

| 5-Methoxy | H | 5-Methoxy-2-(2-oxopiperidin-1-yl)benzoic acid |

| H | 3-Methyl | 2-(3-Methyl-2-oxopiperidin-1-yl)benzoic acid |

| 4-Chloro | 3-Methyl | 4-Chloro-2-(3-methyl-2-oxopiperidin-1-yl)benzoic acid |

| 5-Methoxy | 3-Methyl | 5-Methoxy-2-(3-methyl-2-oxopiperidin-1-yl)benzoic acid |

Solid-phase synthesis is a powerful technique for the rapid generation of such libraries. In this approach, the anthranilic acid or a related precursor can be attached to a solid support (resin). Subsequent reactions to form the piperidinone ring and introduce diversity are then carried out in a stepwise fashion. The use of a solid support facilitates purification, as excess reagents and byproducts can be simply washed away.

Novel Linker Architectures Connecting the Benzoic Acid and Piperidinone Moieties

The direct N-aryl bond between the benzoic acid and the piperidinone ring in this compound represents a key structural feature. The exploration of novel linker architectures that modify the spatial relationship and electronic properties of these two moieties is a critical aspect of analogue design. Introducing different linkers can significantly impact the conformational flexibility of the molecule and its ability to interact with biological targets.

Design and Synthesis of Linker Analogues:

A variety of synthetic strategies can be employed to introduce novel linkers. These linkers can vary in length, rigidity, and chemical nature. For example, an ether, thioether, amine, or amide bond could replace the direct N-aryl connection.

One approach to introduce an ether linker involves the reaction of a suitably protected 2-hydroxybenzoic acid derivative with a halo-functionalized piperidinone. Conversely, a piperidinone with a leaving group at the nitrogen atom could be reacted with a di-substituted benzene derivative bearing a hydroxyl group and a protected carboxylic acid.

The synthesis of analogues with different linker lengths can be achieved by using starting materials with varying chain lengths. For example, instead of anthranilic acid, one could use 2-(aminomethyl)benzoic acid to introduce a methylene (B1212753) spacer between the nitrogen and the aromatic ring.

Table 2: Examples of Novel Linker Architectures for this compound Analogues

| Linker Type | Linker Structure | Resulting Analogue Name |

| Ether | -O-CH2- | 2-((2-Oxopiperidin-1-yl)methoxy)benzoic acid |

| Amide | -C(O)NH- | 2-(2-Oxopiperidin-1-ylcarbonyl)benzoic acid |

| Alkyl | -CH2- | 2-(2-Oxopiperidin-1-ylmethyl)benzoic acid |

| Sulfonamide | -SO2NH- | 2-(N-(2-Oxopiperidin-1-yl)sulfamoyl)benzoic acid |

The characterization of these novel analogues would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structures. High-Performance Liquid Chromatography (HPLC) would be used to assess their purity. The systematic synthesis and evaluation of these linker-modified analogues can provide valuable insights into the SAR of this compound class, guiding future drug design efforts.

Non Biological and Non Clinical Applications of 2 2 Oxopiperidin 1 Yl Benzoic Acid and Its Derivatives

Utilization in Materials Science and Polymer Chemistry

The structural features of 2-(2-oxopiperidin-1-yl)benzoic acid, particularly the presence of both a carboxylic acid and a cyclic amide (lactam), suggest its potential as a monomer or a catalytic species in polymer synthesis. Benzoic acid and its derivatives have been effectively employed as organocatalysts in ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and L-lactide to produce biodegradable polyesters such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA). umons.ac.beresearchgate.netrsc.org

The mechanism often involves a bifunctional activation where the acidic proton of the carboxylic acid activates the monomer, while the carboxylate anion activates the initiating alcohol. rsc.org Given that this compound possesses this key carboxylic acid group, it could theoretically catalyze such polymerizations. Furthermore, the lactam ring itself is a monomer for ring-opening polymerization, suggesting that under certain conditions, this compound could act as a co-monomer, incorporating both benzoic acid and piperidinone units into a polymer chain.

In a different approach, molten benzoic acid has been utilized as a solvent and catalyst for the synthesis of polyimides, a class of high-performance polymers known for their thermal stability. researchgate.net This process occurs under milder conditions than traditional methods. researchgate.net This suggests that derivatives of this compound could be designed to act as both the reaction medium and a co-monomer in the synthesis of specialized polyimides or other condensation polymers.

Additionally, piperidine-containing compounds have been used to create polymer films with specific properties. For instance, 3-oxo-3-(piperidin-1-yl)propanenitrile has been incorporated into sodium alginate/poly(vinyl alcohol) films, where the piperidine (B6355638) derivative was found to enhance the thermal stability and affect the crystallinity of the polymer network. nih.gov This highlights the potential of incorporating the 2-(2-oxopiperidin-1-yl) moiety into polymer structures to modify their material properties.

Table 1: Potential Roles of this compound in Polymer Chemistry

| Role | Functionality | Potential Polymer Type | Reference |

| Organocatalyst | Carboxylic acid group for bifunctional activation | Polyesters (e.g., PLA, PCL) | umons.ac.beresearchgate.netrsc.org |

| Monomer/Co-monomer | Carboxylic acid and lactam ring for polycondensation or ROP | Polyamides, Polyesters, Poly(amide-ester)s | researchgate.netnih.gov |

| Reaction Medium | Molten form as a solvent and catalyst | Polyimides | researchgate.net |

Role as Ligands in Catalysis and Organocatalytic Systems

The combination of a carboxylic acid and a piperidinone ring in this compound makes it and its derivatives interesting candidates for use in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.

Benzoic acid derivatives have been shown to function as efficient organocatalysts. For example, they can catalyze the ring-opening polymerization of lactones through a bifunctional mechanism. umons.ac.beresearchgate.netrsc.org Furthermore, the introduction of a Lewis acidic group, such as a boryl group, at the ortho position of benzoic acid can create a catalyst where the Lewis acid and the carboxylic acid work in concert to promote reactions like the addition of indoles to nitroalkenes. thieme-connect.com This cooperative catalysis highlights the potential for designing derivatives of this compound with enhanced catalytic activity.

The piperidine motif is also a well-established component of organocatalysts. rsc.orgacs.org For instance, proline, a related cyclic amine, is a renowned organocatalyst, and piperidine derivatives have been used in asymmetric Mannich reactions. acs.org The nitrogen atom of the piperidine ring can participate in the catalytic cycle, for example, by forming an enamine or an iminium ion. In the case of this compound, the nitrogen is part of a lactam, which reduces its basicity and nucleophilicity compared to a free amine. However, it can still potentially act as a coordinating atom or a hydrogen bond acceptor.

The structure of this compound, with a potential chelating N,O-system (from the lactam oxygen and the carboxylate), suggests its use as a ligand in transition metal catalysis. The spatial arrangement of these two donor atoms could allow for the formation of stable metal complexes, which could then be used to catalyze a variety of organic transformations.

Application as Chemical Probes for Receptor-Ligand Binding Studies (Non-Therapeutic)

While this compound itself has not been extensively documented as a chemical probe, its structural components are found in molecules designed for such purposes. A chemical probe is a small molecule that is used to study biological systems, for example, by binding to a specific protein. For non-therapeutic studies, these probes can be used to understand receptor-ligand interactions, map binding sites, or as tools in assay development.

A common strategy in designing chemical probes is to have a core scaffold that provides binding affinity, a linker, and a reporter group (e.g., a fluorescent tag or a reactive group for covalent labeling). The benzoic acid moiety of this compound is particularly useful as a synthetic handle. The carboxylic acid can be readily converted to an amide or an ester to attach it to other molecules.

Table 2: Functional Components of a Potential Chemical Probe Based on this compound

| Structural Part | Function in a Chemical Probe | Potential Modification | Reference |

| Benzoic Acid | Synthetic handle for attachment | Ester or amide bond formation with a ligand | sigmaaldrich.com |

| Phenyl Ring | Scaffold for functionalization | Attachment of photoreactive groups or reporter tags | sigmaaldrich.com |

| Piperidinone Ring | Modulator of physicochemical properties | Influences solubility, conformation, and binding |

Precursors in Fine Chemical Synthesis (Non-Pharmaceutical)

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of heterocyclic compounds and other fine chemicals. core.ac.uknih.gov this compound can be viewed as an N-substituted derivative of anthranilic acid, and as such, it holds potential as a starting material for the synthesis of more complex molecules in a non-pharmaceutical context.

The reactivity of anthranilic acid derivatives allows for the construction of various heterocyclic systems. For example, treatment of anthranilonitrile (a derivative of anthranilic acid) with organometallic reagents followed by reaction with acyl halides can yield quinazolines. core.ac.uk The carboxylic acid and the lactam nitrogen of this compound could be involved in cyclization reactions to form novel fused heterocyclic systems.

Derivatives of 2-aminobenzoic acid have been used to synthesize a variety of compounds, including those with anti-inflammatory and analgesic properties, through reactions like diazotization and subsequent cyclization. nih.govresearchgate.net While these applications are biological, the chemical transformations themselves are relevant to fine chemical synthesis in general. For example, the phenyl ring of this compound could be functionalized through electrophilic substitution, or the carboxylic acid group could be transformed into other functional groups, providing access to a diverse array of chemical intermediates.

The synthesis of dyes and pigments often relies on precursors containing aromatic rings and amino or carboxylic acid functionalities. The structure of this compound makes it a potential candidate for modification into a dye molecule, where the chromophore could be extended through reactions involving the aromatic ring and the carboxylic acid group.

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in such interactions, making it a molecule of interest for studies in self-assembly and the formation of ordered supramolecular structures. nih.gov

The carboxylic acid group is a key player in hydrogen bonding. Benzoic acid, for example, is well-known to form a stable dimer in the solid state and in non-polar solvents, held together by two strong hydrogen bonds between the carboxylic acid groups. researchgate.net It is highly probable that this compound can also form similar dimeric structures.

Furthermore, the presence of the lactam group introduces another site for hydrogen bonding. The carbonyl oxygen of the lactam can act as a hydrogen bond acceptor. This allows for the possibility of forming more complex hydrogen-bonded networks. For instance, co-crystals of benzoic acid and L-proline have been shown to form hydrogen-bonded chains. nih.gov The combination of the carboxylic acid and the lactam in this compound could lead to the formation of unique one-, two-, or three-dimensional supramolecular architectures through self-assembly.

Emerging Research Avenues and Future Perspectives for 2 2 Oxopiperidin 1 Yl Benzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a cornerstone of modern synthetic organic chemistry. For a molecule like 2-(2-oxopiperidin-1-yl)benzoic acid, developing sustainable and atom-economical synthetic routes is a primary area for future research.

Current synthetic approaches to related N-aryl lactams often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. Future research could focus on the following areas:

Catalytic C-H Amination: Direct amination of a C-H bond on a benzoic acid derivative with 2-piperidone (B129406) would represent a highly atom-economical approach. Research into transition-metal catalysis, particularly with earth-abundant metals like iron or copper, could lead to efficient and selective methods for forming the N-aryl bond.

Bio-derived Feedstocks: Investigating the use of bio-based starting materials for the synthesis of both the benzoic acid and piperidone fragments would align with the principles of a circular economy. For instance, aminobenzoic acids can be derived from the shikimate pathway in microorganisms. scirp.org

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Traditional Multi-step Synthesis | Well-established reaction types | Low atom economy, potential for hazardous reagents and byproducts |

| Catalytic C-H Amination | High atom economy, reduced number of steps | Catalyst development, achieving high regioselectivity |

| One-Pot/Domino Reactions | Increased efficiency, reduced waste and purification steps | Complexity of reaction design and optimization |

| Bio-based Synthesis | Use of renewable feedstocks, improved sustainability profile | Scalability, cost-competitiveness with petrochemical routes |

Exploration of Unconventional Reactivity and Novel Transformations

The unique combination of a lactam and a carboxylic acid in this compound opens the door to exploring unconventional reactivity and novel chemical transformations.

Regioselective Functionalization: The presence of multiple reactive sites (the aromatic ring, the lactam carbonyl, and the carboxylic acid) presents a challenge and an opportunity for regioselective functionalization. Future research could explore directing group strategies to selectively modify the aromatic ring or the lactam. For instance, cobalt-catalyzed C-H activation has been used for the regioselective ethynylation of N-aryl γ-lactams. acs.org

Lactam Ring-Opening Polymerization: The lactam moiety could potentially undergo ring-opening polymerization to create novel polyamide structures. The benzoic acid group could act as an internal initiator or be modified to control the polymerization process, leading to polymers with unique architectures and properties.

Decarboxylative Cross-Coupling: The carboxylic acid group could be used as a handle for decarboxylative cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the phenyl ring. This would provide a versatile method for diversifying the core structure.

Ozonation of the Amine Precursor: An unconventional approach to forming the lactam involves the regioselective ozonation of the corresponding N-aryl cyclic amine. nih.govnih.govresearchgate.net This metal-free oxidation method represents an interesting alternative to traditional lactamization procedures. nih.govnih.govresearchgate.net

Advanced Functionalization for Tailored Material Properties

The functional groups of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymer Synthesis: As mentioned, the molecule could serve as a monomer for the synthesis of novel polyamides or polyesters through polymerization of the lactam and/or carboxylic acid functionalities. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties, depending on the polymer architecture. N-aryl lactams are known precursors in polymer chemistry. thieme-connect.com

Surface Modification: The carboxylic acid group provides a convenient anchor point for grafting the molecule onto the surface of various materials, such as nanoparticles or metal oxides. This could be used to modify the surface properties of these materials, for example, to improve their dispersibility in different solvents or to introduce specific functionalities. For instance, para-aminobenzoic acid has been grafted onto silica-coated magnetic nanoparticles to create a heterogeneous nanocatalyst. numberanalytics.com

Liquid Crystals: By introducing appropriate mesogenic groups, derivatives of this compound could be designed to exhibit liquid crystalline behavior. The interplay between the rigid aromatic core and the more flexible piperidone ring could lead to novel liquid crystal phases.

Interdisciplinary Research Integrating Chemical Synthesis with Novel Technologies

The exploration of this compound and its derivatives can be significantly accelerated by integrating chemical synthesis with novel technologies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and the ability to access novel reaction conditions. acs.orgrsc.org The synthesis of this compound and its subsequent functionalization could be optimized using flow reactors, potentially leading to higher yields and purities. researchgate.netthieme-connect.com

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, guide the design of new synthetic routes, and understand the properties of its derivatives. nih.govresearchgate.netacs.org For example, computational studies can help in predicting the most likely sites for electrophilic or nucleophilic attack, thus aiding in the development of regioselective functionalization strategies. nih.govresearchgate.netacs.org

High-Throughput Screening: To explore the potential applications of derivatives of this compound, high-throughput screening (HTS) techniques can be employed. nih.govacs.orgrsc.org This would allow for the rapid synthesis and evaluation of a large library of related compounds for a specific property or activity, accelerating the discovery of new functional molecules. nih.govacs.orgrsc.org

The integration of these technologies can create a powerful workflow for the discovery and development of new molecules based on the this compound scaffold.

Addressing Challenges and Identifying Opportunities in Complex Organic Synthesis

The synthesis of a molecule like this compound, which contains multiple functional groups, presents several challenges that also represent opportunities for innovation in organic synthesis.

Chemoselectivity: A key challenge is achieving chemoselectivity, i.e., reacting one functional group in the presence of others. For example, reactions involving the carboxylic acid must be compatible with the lactam, and vice versa. This requires careful selection of reagents and reaction conditions.

Orthogonal Protecting Groups: To overcome chemoselectivity issues, the use of orthogonal protecting groups is a crucial strategy. sigmaaldrich.comresearchgate.netwikipedia.org Developing a robust protecting group strategy for the carboxylic acid and the lactam (or its precursor amine) would allow for the selective functionalization of different parts of the molecule. sigmaaldrich.comresearchgate.netwikipedia.org

Stereocontrol: If chiral centers are introduced into the molecule, controlling the stereochemistry will be a significant challenge. This would require the development of asymmetric synthetic methods to produce enantiomerically pure compounds.

Scalability: Developing a synthetic route that is not only efficient on a laboratory scale but also scalable for potential industrial applications is a major hurdle. This requires the use of cost-effective reagents, mild reaction conditions, and processes that are amenable to large-scale production.